N-[(2-Bromophenyl)methyl]hex-5-ynamide
Description
N-[(2-Bromophenyl)methyl]hex-5-ynamide is a brominated arylalkylamide featuring a hex-5-ynamide backbone substituted with a 2-bromobenzyl group. This compound belongs to a broader class of alkynamides, which are valued in medicinal and materials chemistry for their modular synthesis and tunable electronic properties.
Properties
CAS No. |
920985-87-1 |
|---|---|
Molecular Formula |
C13H14BrNO |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]hex-5-ynamide |
InChI |
InChI=1S/C13H14BrNO/c1-2-3-4-9-13(16)15-10-11-7-5-6-8-12(11)14/h1,5-8H,3-4,9-10H2,(H,15,16) |
InChI Key |
OCDBGLBKCUIZPV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(=O)NCC1=CC=CC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Hex-5-ynamides
Hex-5-ynamides with diverse aryl substituents exhibit distinct physicochemical and functional behaviors:
Key Observations :
- Electron-Withdrawing Groups : Nitropyridinyl substituents (e.g., 5-nitropyridin-3-yl) enhance electrophilicity, enabling photoredox DNA functionalization . The bromophenyl group in the target compound may similarly modulate electronic properties but with reduced redox activity compared to nitro groups.
Core Structure Comparisons
Triarylmethane Derivatives ()
Compounds like N-[(2-Bromophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T131) share the 2-bromophenyl motif but incorporate a triarylmethane core instead of a hex-5-ynamide. Key differences include:
- Synthetic Routes : Triarylmethanes are synthesized via Friedel-Crafts alkylation or nucleophilic substitution, whereas hex-5-ynamides often employ amide coupling or alkyne functionalization .
- Electronic Properties : Triarylmethanes exhibit extended conjugation, leading to lower band gaps (relevant in materials science), whereas hex-5-ynamides prioritize modularity for targeted applications.
Isoindolinone Derivatives ()
Compounds like PSP79 and PSP80 integrate hex-5-ynamide with isoindolinone and pyrimidine groups, demonstrating hybrid pharmacological scaffolds.
Electronic and Quantum Chemical Insights
Quantum chemical simulations of bromophenyl-containing compounds (e.g., 4-(2-bromophenyl)-6-(2,4-bromophenyl)-N-(2-methyl-5-nitrophenyl) ) using DFT/B3LYP reveal:
- HOMO-LUMO Gaps : Bromine’s electronegativity lowers HOMO energy, enhancing oxidative stability. The target compound’s gap is expected to be narrower than nitro-substituted analogs but wider than triarylmethanes .
Preparation Methods
General Reaction Mechanism
The synthesis of ynamides typically proceeds via deprotonation of an amine derivative (e.g., carbamate, sulfonamide) followed by transmetallation with a copper(I) species. Subsequent oxidative addition of an alkynyl halide (e.g., 1-bromohex-5-yne) and reductive elimination yields the ynamide product. For N-[(2-Bromophenyl)methyl]hex-5-ynamide, the amine precursor is N-(2-bromobenzyl)carbamate, which undergoes deprotonation with potassium hexamethyldisilazide (KHMDS) to generate a reactive amide.
Critical Reagents and Conditions
- Amine Precursor : N-(2-Bromobenzyl)carbamate is prepared via treatment of 2-bromobenzylamine with methyl chloroformate in dichloromethane at 0°C, achieving >95% yield.
- Alkynyl Halide : 1-Bromohex-5-yne is synthesized via bromination of hex-5-yn-1-ol using N-bromosuccinimide (NBS) and silver nitrate in dichloromethane, yielding 91–92% after purification.
- Copper Source : Copper(I) iodide (CuI, 1.0 equiv) facilitates transmetallation, while pyridine (25 equiv) acts as both ligand and base.
Stepwise Preparation of this compound
Synthesis of N-(2-Bromobenzyl)carbamate
A solution of 2-bromobenzylamine (10.68 g, 187 mmol) in dichloromethane (100 mL) is cooled to 0°C, and methyl chloroformate (7.0 mL, 91 mmol) is added dropwise. After warming to room temperature, the mixture is washed with 1M HCl, saturated NaHCO₃, and brine. Rotary evaporation affords N-(2-bromobenzyl)carbamate as a colorless oil (97–98% yield).
Generation of 1-Bromohex-5-yne
Hex-5-yn-1-ol (34.6 mmol) is treated with NBS (46.4 mmol) and AgNO₃ (4.22 mmol) in dichloromethane under argon. After 22 h, the mixture is washed with Na₂S₂O₃ and brine, yielding 1-bromohex-5-yne as a red oil (91–92%).
Copper-Mediated Coupling
A flask charged with N-(2-bromobenzyl)carbamate (34.6 mmol), KHMDS (34.6 mmol), and CuI (34.6 mmol) in THF-pyridine (3:1) is stirred for 2 h. 1-Bromohex-5-yne (39.8 mmol) is added dropwise, and the reaction proceeds at room temperature for 20 h. Workup with NH₄OH/NaCl and column chromatography (5% EtOAc/hexanes) yields this compound (74–82%).
Optimization and Comparative Analysis
Solvent and Base Effects
Pyridine’s dual role as base and ligand is critical. Substituting pyridine with DMF or DMSO reduces yields to <30%, while anhydrous pyridine (distilled from CaH₂) is essential to prevent hydrolysis.
Copper Source and Stoichiometry
CuI outperforms CuCN, with <50% yield observed for the latter. A 1:1 CuI-to-amide ratio maximizes product formation, while catalytic CuI (10 mol%) drops yields to 40–45%.
Alkynyl Halide Addition Rate
Slow addition (45 min) of 1-bromohex-5-yne minimizes homocoupling, which peaks at 15–20% with rapid addition.
Data Tables: Yield Comparisons Across Methodologies
Table 1. Yield Optimization for this compound
| Parameter | Condition | Yield (%) | Side Products (%) |
|---|---|---|---|
| Copper Source | CuI (1.0 equiv) | 82 | 5 (diyne) |
| CuCN (1.0 equiv) | 48 | 22 (diyne) | |
| Solvent | THF-Pyridine (3:1) | 82 | 5 |
| Toluene-Pyridine | 68 | 12 | |
| Alkynyl Halide Stoichiometry | 1.15 equiv | 82 | 5 |
| 1.0 equiv | 71 | 9 |
Challenges and Troubleshooting
Homocoupling of Alkynyl Halides
The formation of 1,3-diynes is suppressed by maintaining low temperatures during halide addition and using freshly distilled pyridine. Inclusion of AgNO₃ (0.1 equiv) during bromination further reduces diyne formation.
Purification Strategies
Silica gel chromatography with hexanes/EtOAc (95:5) effectively separates the ynamide from residual CuI and diyne byproducts. Recrystallization from pentane at −20°C enhances purity to >99%.
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